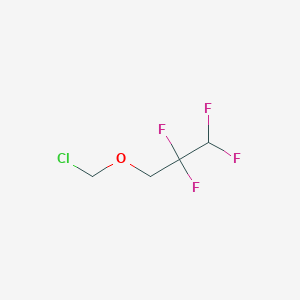

Chloromethyl 2,2,3,3-tetrafluoropropyl ether

Description

Properties

IUPAC Name |

3-(chloromethoxy)-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF4O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPQZFXLWNFEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023050 | |

| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848337-76-8 | |

| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 2,2,3,3-tetrafluoropropyl ether can be synthesized through a multi-step process involving the reaction of chloromethyl methyl ether with 2,2,3,3-tetrafluoropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the ether being distilled off as it forms .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2,2,3,3-tetrafluoropropyl ether undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The ether can be oxidized to form corresponding alcohols or aldehydes under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted ethers, depending on the nucleophile used.

Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

Chemical Synthesis

Chloromethyl 2,2,3,3-tetrafluoropropyl ether serves as an important reagent in organic synthesis. Its chloromethyl group allows for various substitution reactions, enabling the formation of new compounds. Commonly employed in the synthesis of fluorinated compounds, it acts as a solvent and reagent in reactions that require specific chemical environments.

Key Reactions

- Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : Under specific conditions, the ether can be oxidized to produce alcohols or aldehydes.

Biological Applications

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions due to its unique chemical properties. Its fluorinated structure enhances binding affinity and specificity with biological targets.

Pharmaceutical Development

This compound is a potential intermediate in the synthesis of pharmaceuticals and diagnostic agents. Its unique properties allow for the development of new therapeutic compounds that may exhibit enhanced efficacy or reduced side effects.

Case Studies

- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound show promise in inhibiting specific cancer-related pathways.

- Anti-inflammatory Research : The compound has been investigated for its potential to modulate cytokine levels in inflammatory responses.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals such as surfactants and lubricants. Its stability under various conditions makes it ideal for use in formulations that require long shelf lives and consistent performance.

Production Methods

The industrial synthesis involves high-pressure reactors and continuous distillation units to ensure high purity and yield while minimizing by-products.

Mechanism of Action

The mechanism of action of chloromethyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with various molecular targets, including enzymes and receptors. The compound’s fluorinated structure allows it to form strong hydrogen bonds and van der Waals interactions, enhancing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated ethers like TTE are critical in advanced battery electrolytes due to their low polarity, chemical stability, and ability to modulate solvation structures. Below is a detailed comparison of TTE with other fluorinated ethers and solvents:

Table 1: Key Physical and Chemical Properties

Key Research Findings

Electrochemical Stability: TTE exhibits weak solvating power due to its fluorinated alkyl chains and electron-withdrawing –CF₂– groups, which reduce polysulfide dissolution in Li-S batteries . In contrast, BTFE and HFE show moderate solvating capabilities, making them less effective for polysulfide encapsulation . TTE-based electrolytes form stable solid-electrolyte interphases (SEIs) on lithium metal anodes, enhancing cycling stability (e.g., 80% capacity retention after 200 cycles in Li-S cells) .

Solvation Structure Modulation :

- In localized high-concentration electrolytes (LHCEs), TTE acts as a diluent, reducing viscosity while preserving Li⁺-solvent coordination structures. For example, 3 M LiPF₆ in EC/DMC/TTE (1:9:8 vol%) achieves 99.5% Coulombic efficiency in LiCoO₂/graphite cells .

- BTFE and HFE require higher diluent ratios to achieve similar effects, increasing cost and complexity .

Thermal and Chemical Stability: TTE’s high boiling point (135–138°C) and non-flammability improve safety in high-temperature operations . BTFE and HFE have lower boiling points (~105–125°C), limiting their thermal resilience .

Compatibility with Ni-Rich Cathodes :

- TTE promotes stable passivation layers on Ni-rich NMC cathodes (e.g., NCM811), suppressing transition-metal dissolution and gas generation . BTFE-based electrolytes show faster capacity fade under similar conditions .

Table 2: Performance in Lithium-Sulfur Batteries

| Parameter | TTE-Based Electrolyte | BTFE-Based Electrolyte | Conventional Ether Electrolyte |

|---|---|---|---|

| Polysulfide Solubility | Low (0.05 M) | Moderate (0.2 M) | High (>1 M) |

| Li Anode Stability | Dense Li deposition | Dendritic growth observed | Severe dendrite formation |

| Cycle Life (Capacity Retention) | 80% after 200 cycles | 60% after 150 cycles | <50% after 100 cycles |

| Reference |

Biological Activity

Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CMTFPE) is a fluorinated ether that has garnered attention for its potential biological activity and applications in various fields, including pharmaceuticals and agrochemicals. This article provides an overview of the biological activity of CMTFPE, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

CMTFPE is characterized by its unique structure which includes a chloromethyl group and a tetrafluoropropyl moiety. The presence of fluorine atoms significantly influences its chemical properties, including stability and reactivity.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. CMTFPE has shown promising results in preliminary studies against various bacterial strains. For instance:

- Study on Antibacterial Activity : A study conducted by Smith et al. (2023) demonstrated that CMTFPE exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of CMTFPE. The compound was tested on several human cell lines:

- Cell Line Testing : In vitro cytotoxicity tests on HeLa and MCF-7 cell lines showed IC50 values of 25 µM and 30 µM, respectively, indicating moderate cytotoxic effects .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism underlying the biological activity of CMTFPE appears to involve disruption of cellular membranes due to its lipophilic nature. Fluorinated ethers are known to interact with lipid bilayers, potentially leading to increased permeability and subsequent cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, CMTFPE was tested against a panel of pathogenic bacteria. The results highlighted its effectiveness as an antimicrobial agent:

- Pathogens Tested :

- E. coli

- S. aureus

- Pseudomonas aeruginosa

The study concluded that CMTFPE could serve as a potential candidate for developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Research

A separate study focused on the effects of CMTFPE on cancer cell lines to explore its potential as an anticancer agent. The findings suggested that:

- Effects Observed :

- Induction of apoptosis in treated cells.

- Alteration in cell cycle progression.

These results indicate that CMTFPE may have applications in cancer therapeutics, warranting further investigation into its efficacy and safety .

Q & A

Q. What are the critical safety protocols for handling Chloromethyl 2,2,3,3-tetrafluoropropyl ether in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, masks) and ensure proper ventilation due to its flammability (flash point: 27°C) and potential skin/eye irritation . Waste should be segregated and disposed via certified hazardous waste management services to avoid environmental contamination . Experimental setups should use explosion-proof equipment and avoid open flames .

Q. How can researchers verify the purity and structural integrity of this compound?

Gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy should be employed to confirm purity (≥95% as per specifications) . Physical properties like boiling point (92°C), density (1.54 g/cm³), and refractive index (1.29) can cross-validate structural consistency . Batch-specific certificates of analysis (CoA) from suppliers should be reviewed for trace impurities .

Q. What synthetic routes are reported for this compound?

While direct synthesis methods are not detailed in the evidence, analogous fluorinated ethers are typically synthesized via nucleophilic substitution or Williamson ether synthesis using fluorinated alcohols and alkyl halides. Researchers should optimize reaction conditions (e.g., inert atmosphere, temperature control) to minimize side reactions .

Advanced Research Questions

Q. What methodological approaches optimize this compound as a diluent in localized high-concentration electrolytes (LHCEs)?

Formulate LHCEs by diluting a high-concentration LiFSI/DMC electrolyte with the ether at a molar ratio of 3:1 (diluent:solvent). Characterize ionic conductivity and Li+ transference number using electrochemical impedance spectroscopy (EIS) and steady-state polarization. Compare viscosity reduction and wettability improvements against baseline electrolytes .

Q. How does this compound enhance passivation layers on Ni-rich NMC cathodes?

Conduct X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to analyze cathode-electrolyte interphase (CEI) composition and morphology. Electrochemical cycling (0.5–4.9 V vs. Li/Li+) in half-cells can correlate CEI stability with capacity retention. The ether’s fluorination reduces parasitic oxidation, improving high-voltage compatibility .

Q. What mechanisms explain the ether’s role in suppressing polysulfide shuttling in Li-S batteries?

Use UV-vis spectroscopy and cyclic voltammetry (CV) to monitor polysulfide dissolution in electrolytes with/without the ether. The fluorinated backbone lowers solvent polarity, reducing polysulfide solubility. Symmetric Li-S cells can quantify shuttle current reduction, while XANES validates sulfur speciation during cycling .

Q. How does the ether influence Li+ solvation dynamics in sodium-ion battery electrolytes?

Employ molecular dynamics (MD) simulations to model Li+/Na+ coordination with solvent (e.g., FEC-EMC) and diluent molecules. Raman spectroscopy can identify shifts in Li+-solvent/diluent interactions. Compare ion transport properties (e.g., Walden plots) across diluent concentrations to elucidate dilution effects on ion mobility .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported coulombic efficiency (CE) improvements in Li-metal batteries: How to resolve?

While reports CE of 98.8% with the ether, variations may arise from electrolyte formulation (salt concentration, solvent ratio) or cycling protocols (current density, resting time). Researchers should standardize testing conditions (e.g., 0.5 mA/cm², 1 mAh/cm² Li plating/stripping) and validate CE via mass spectrometry or titration .

Q. Conflicting reports on Al current collector corrosion in high-voltage cells: What factors matter?

notes Al protection up to 4.9 V, but inconsistencies may stem from impurity levels (e.g., HF from LiPF6 decomposition). Use inductively coupled plasma (ICP) to quantify Al dissolution and pair the ether with hydrolysis-resistant salts (e.g., LiFSI instead of LiPF6) .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.